molecular formula C9H17NO4S B12514855 tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate

tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate

Cat. No.: B12514855
M. Wt: 235.30 g/mol
InChI Key: DFXMOFQFGNFDGT-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate: is a compound that features a tert-butyl carbamate group and a methanesulfonylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) as a base and an alkyl halide as the alkylating agent. The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Products with oxidized sulfonyl groups.

    Reduction: Products with reduced sulfonyl groups.

    Substitution: Products with substituted nucleophiles replacing the methanesulfonyl group.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in organic synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems .

Medicine: It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is exploited in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate is unique due to the presence of the methanesulfonylprop-2-en-1-yl moiety, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

tert-butyl N-(3-methylsulfonylprop-2-enyl)carbamate

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11)

InChI Key

DFXMOFQFGNFDGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=CS(=O)(=O)C

Origin of Product

United States

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